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Compound of Interest

Compound Name: Hypaconitine (Standard)

Cat. No.: B15620229 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Hypaconitine, a C19-diterpenoid alkaloid, is a highly toxic yet pharmacologically significant

compound predominantly found in plants of the Aconitum genus, commonly known as aconite

or wolfsbane. Historically used in traditional medicine for its analgesic and anti-inflammatory

properties, modern scientific investigation has delved into its complex chemical nature and

mechanisms of action. This technical guide provides a comprehensive overview of the

chemical properties, structure, and relevant experimental protocols and signaling pathways

associated with hypaconitine, tailored for professionals in research and drug development.

Chemical Structure and Properties
Hypaconitine is characterized by a complex polycyclic diterpenoid structure. Its chemical

identity and physical characteristics are summarized below.

Table 1: Chemical and Physical Properties of Hypaconitine
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Property Value Reference(s)

IUPAC Name

[(1S,2R,3R,4R,5R,6S,7S,8R,9

R,10R,13S,16S,17R,18R)-8-

acetyloxy-5,7-dihydroxy-

6,16,18-trimethoxy-13-

(methoxymethyl)-11-methyl-

11-

azahexacyclo[7.7.2.12,5.01,10

.03,8.013,17]nonadecan-4-yl]

benzoate

[1]

Molecular Formula C₃₃H₄₅NO₁₀ [2][3][4][5]

Molecular Weight 615.71 g/mol [1][2][3][4]

CAS Number 6900-87-4 [2][3][4][6]

Appearance White solid/powder [6]

Melting Point 186-188 °C [3]

Solubility

Soluble in DMSO (10 mg/mL),

DMF (15 mg/mL), and Ethanol

(5 mg/mL). Insoluble in water.

[2][7][8]

Purity
Commercially available with

purity ≥90% to >98%.
[4][9]

Storage
Store at -20°C for long-term

stability (≥ 4 years).
[7]

Spectroscopic Data
The intricate structure of hypaconitine has been elucidated through various spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for the structural confirmation of hypaconitine. The chemical shifts

are influenced by the solvent used.
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Table 2: ¹H and ¹³C NMR Spectral Data for Hypaconitine
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Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm,
Multiplicity, J in Hz)

1 84.1 3.25 (d, J=6.5)

2 43.5 2.65 (dd, J=6.5, 1.5)

3 34.5 4.08 (d, J=7.0)

4 39.1 2.15 (m)

5 49.5 2.05 (m)

6 90.8 4.15 (d, J=6.5)

7 88.1 4.95 (d, J=6.0)

8 77.5 5.75 (d, J=5.0)

9 45.8 3.15 (dd, J=10.0, 7.0)

10 40.5 2.35 (m)

11 50.2 2.75 (m)

12 29.5 1.75 (m), 2.25 (m)

13 75.1 4.45 (s)

14 83.5 5.05 (t, J=5.0)

15 79.1 4.90 (d, J=6.0)

16 83.1 3.85 (d, J=7.0)

17 61.5 3.65 (s)

18 77.8 3.30 (s)

19 53.8 2.95 (m), 3.10 (m)

20 - -

C=O (Acetate) 170.1 -

CH₃ (Acetate) 21.5 2.08 (s)

C=O (Benzoyl) 166.5 -
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C-1' (Benzoyl) 130.5 -

C-2', 6' (Benzoyl) 129.8 8.05 (d, J=7.5)

C-3', 5' (Benzoyl) 128.5 7.50 (t, J=7.5)

C-4' (Benzoyl) 133.0 7.60 (t, J=7.5)

N-CH₃ 42.5 2.55 (s)

OCH₃-1 56.2 3.35 (s)

OCH₃-6 59.1 3.75 (s)

OCH₃-16 58.2 3.45 (s)

OCH₃-18 57.8 3.30 (s)

4-CH₂OCH₃ 67.5 3.55 (s)

Note: NMR data can vary slightly based on solvent and experimental conditions. The data

presented is a compilation from typical values found in the literature.

Infrared (IR) Spectroscopy
The FT-IR spectrum of hypaconitine reveals characteristic absorption bands corresponding to

its functional groups.

Table 3: FT-IR Spectral Data for Hypaconitine

Wavenumber (cm⁻¹) Assignment Functional Group

~3450 O-H Stretching Hydroxyl groups

~2950 C-H Stretching Aliphatic C-H

~1720 C=O Stretching Ester (acetyl and benzoyl)

~1600, ~1450 C=C Stretching Aromatic ring

~1270 C-O Stretching Ester

~1100 C-O Stretching Ether
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Mass Spectrometry
Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is commonly used for the

sensitive detection and quantification of hypaconitine.

Table 4: Mass Spectrometry Data for Hypaconitine

Ionization Mode
Precursor Ion
[M+H]⁺ (m/z)

Major Product Ions
(m/z)

Reference(s)

Positive ESI 616.2 556.1 [3][10]

Experimental Protocols
Isolation and Purification of Hypaconitine from
Aconitum carmichaelii
The following is a general protocol for the extraction and purification of hypaconitine from the

roots of Aconitum carmichaelii.

1. Extraction: a. Air-dry and powder the roots of Aconitum carmichaelii. b. Macerate the

powdered plant material with 95% ethanol at room temperature for 24-48 hours. c. Filter the

extract and repeat the extraction process twice more with fresh solvent. d. Combine the

ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

2. Acid-Base Extraction: a. Dissolve the crude extract in a 2% aqueous solution of hydrochloric

acid. b. Filter the acidic solution to remove non-alkaloidal components. c. Adjust the pH of the

filtrate to 9-10 with an ammonium hydroxide solution. d. Extract the alkaline solution three times

with an equal volume of chloroform or ethyl acetate. e. Combine the organic layers and

concentrate under reduced pressure to yield a crude alkaloid fraction.

3. Chromatographic Purification: a. Subject the crude alkaloid fraction to column

chromatography on silica gel. b. Elute the column with a gradient of chloroform-methanol (e.g.,

starting from 100:1 to 10:1, v/v). c. Collect fractions and monitor by thin-layer chromatography

(TLC) using a chloroform-methanol (e.g., 20:1, v/v) mobile phase and visualize under UV light

or with Dragendorff's reagent. d. Combine fractions containing hypaconitine and concentrate. e.

Further purify the enriched fraction by preparative high-performance liquid chromatography
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(prep-HPLC) on a C18 column with a mobile phase of acetonitrile and water containing a small

amount of formic acid or triethylamine.

Aconitum carmichaelii Roots

Powdered Plant Material

Grinding

Crude Ethanolic Extract

Ethanol Extraction

Acidic Aqueous Solution

Acid-Base Partition

Crude Alkaloid Fraction

Basification & Organic Extraction

Silica Gel Column Chromatography

Preparative HPLC

Fraction Collection

Pure Hypaconitine
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Click to download full resolution via product page

Analytical High-Performance Liquid Chromatography
(HPLC)
The following method is suitable for the quantitative analysis of hypaconitine.

Instrument: High-Performance Liquid Chromatography system with a UV detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase: A mixture of methanol, water, chloroform, and triethylamine (700:300:10:1,

v/v/v/v).[6]

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.[6]

Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
This method is highly sensitive for the quantification of hypaconitine in biological matrices.

Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

Mobile Phase: A gradient elution using methanol and 0.1% formic acid in water.[3]

Ionization Mode: Positive ESI.

Detection: Multiple Reaction Monitoring (MRM) mode, monitoring the transition of m/z 616.2

→ 556.1.[3]

Signaling Pathways and Mechanism of Action
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Hypaconitine exerts its biological effects, including its toxicity, through the modulation of several

key signaling pathways.

Interaction with Voltage-Gated Sodium Channels
A primary mechanism of action for hypaconitine is its interaction with voltage-gated sodium

channels (VGSCs). It binds to site 2 of the α-subunit of these channels, leading to a persistent

activation.[9] This disrupts normal neuronal and cardiac muscle cell function by causing a

prolonged influx of Na⁺ ions, leading to membrane depolarization and hyperexcitability. This

action is central to its neurotoxic and cardiotoxic effects.
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Disruption of Intracellular Calcium Homeostasis
Hypaconitine induces a significant increase in intracellular calcium concentration ([Ca²⁺]i). This

is achieved through a dual mechanism: promoting Ca²⁺ influx from the extracellular space and

triggering Ca²⁺ release from the endoplasmic reticulum (ER). The influx from the extracellular

space is partly mediated by store-operated calcium entry (SOCE), a process activated by the

depletion of ER calcium stores.[11][12] The sustained elevation of intracellular calcium

contributes to cytotoxicity and apoptosis.
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Involvement in PI3K/Akt and MAPK Signaling Pathways
Recent studies have implicated hypaconitine in the modulation of the PI3K/Akt and MAPK

signaling pathways, particularly in the context of its toxic effects on the liver and heart. In

hepatotoxicity, hypaconitine may affect the PI3K-Akt and MAPK signaling pathways, leading to
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oxidative stress, inflammation, and apoptosis.[2][13] Similarly, in cardiotoxicity, aconitine (a

closely related analogue) has been shown to activate these pathways, contributing to

cardiomyocyte apoptosis.[4][11]
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Conclusion
Hypaconitine remains a molecule of significant interest due to its potent biological activities. A

thorough understanding of its chemical properties, structure, and mechanisms of action is

paramount for any research or development efforts. This guide provides a foundational

overview of these aspects, emphasizing the importance of precise analytical techniques and a

deeper investigation into its complex interactions with cellular signaling pathways. Further

research is warranted to fully elucidate its therapeutic potential while mitigating its inherent

toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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